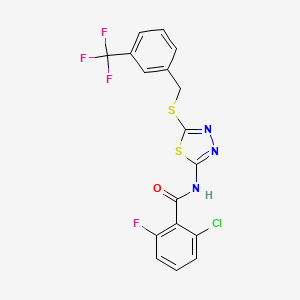
2-chloro-6-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H10ClF4N3OS2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-chloro-6-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel thiadiazole derivative with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H15ClF2N4S, with a molecular weight of approximately 396.91 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values were reported to be below 10 μM for several derivatives, indicating strong cytotoxicity.
- U937 (monocytic leukemia) : Similar compounds demonstrated comparable or enhanced activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which these compounds exert their effects often involves:
- Induction of Apoptosis : Flow cytometry analyses have indicated that these compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage.
- Cell Cycle Arrest : Some derivatives have been shown to cause G2/M phase arrest in cancer cells, potentially through inhibition of cyclin-dependent kinases (CDKs) .
Case Studies
Several case studies have been documented regarding the biological activity of similar thiadiazole-based compounds:
-
Study on Thiadiazole Derivatives :
- A recent study synthesized multiple thiadiazole derivatives and evaluated their antiproliferative effects across different cancer cell lines.
- Compounds demonstrated IC50 values ranging from 0.65 to 2.41 μM against MCF-7 cells, with some derivatives exhibiting selective toxicity towards cancerous cells while sparing normal fibroblasts .
- Molecular Docking Studies :
Data Table: Biological Activity Overview
| Compound Name | Target Cell Lines | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | U937 | <10 | Cell cycle arrest |
| Compound C | HeLa | 2.41 | Apoptosis induction |
属性
IUPAC Name |
2-chloro-6-fluoro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF4N3OS2/c18-11-5-2-6-12(19)13(11)14(26)23-15-24-25-16(28-15)27-8-9-3-1-4-10(7-9)17(20,21)22/h1-7H,8H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGEMMXFRYNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF4N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














